molecular formula C20H16N4O B12389901 5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide

5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide

Cat. No.: B12389901
M. Wt: 328.4 g/mol
InChI Key: WCQKQNCZKHLGHN-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide is a compound belonging to the class of quinolinyl-pyrazoles. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural features and biological activities . The presence of both quinoline and pyrazole moieties in the structure makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline or pyrazole moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl-pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinolinyl-pyrazole compounds.

Scientific Research Applications

5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide is unique due to the combination of quinoline and pyrazole moieties in its structure. This dual functionality provides a versatile platform for various chemical modifications and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

5-methyl-1-phenyl-N-quinolin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C20H16N4O/c1-14-17(13-21-24(14)16-8-3-2-4-9-16)20(25)23-19-12-11-15-7-5-6-10-18(15)22-19/h2-13H,1H3,(H,22,23,25)

InChI Key

WCQKQNCZKHLGHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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